molecular formula C5H7FO B8241825 (1S,4R)-4-Fluorocyclopent-2-en-1-ol

(1S,4R)-4-Fluorocyclopent-2-en-1-ol

Cat. No.: B8241825
M. Wt: 102.11 g/mol
InChI Key: CLVDAZFXWBIYEJ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R)-4-Fluorocyclopent-2-en-1-ol is a chiral fluorinated alcohol with a cyclopentene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of a suitable cyclopentene precursor. One common method is the selective fluorination of cyclopent-2-en-1-ol using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the retention of the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as cyclopentene ring formation, hydroxylation, and selective fluorination. Optimization of reaction conditions and purification steps are crucial to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Fluorocyclopent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,4R)-4-Fluorocyclopent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4R)-4-Fluorocyclopent-2-en-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-4-Fluorocyclopent-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where fluorine’s influence on reactivity and stability is desired .

Properties

IUPAC Name

(1S,4R)-4-fluorocyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVDAZFXWBIYEJ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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